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molecular formula C8H8N4S B8607861 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-33-1

5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B8607861
M. Wt: 192.24 g/mol
InChI Key: HXAIQIBDROSTKA-UHFFFAOYSA-N
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Patent
US07799814B2

Procedure details

Thiosemicarbazide (455.7 mg; 5 mmol; 1 eq.) and 3-aminobenzonitrile (Aldrich)(590.7 mg; 5 mmol; 1 eq.) are heated in TFA (2.50 ml) at 60° C. for 4 hours. The mixture becomes a thick yellowish solution. The reaction mixture is poured into ice-water (15 ml) and neutralized with saturated NaHCO3 aqueous solution. The resulting precipitate is filtered, affording 5-(3-aminophenyl)-1,3,4-thiadiazol-2-amine, Amine 2, as white-off solid (291 mg; 30%).
Quantity
455.7 mg
Type
reactant
Reaction Step One
Quantity
590.7 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[NH2:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#N.C([O-])(O)=O.[Na+]>C(O)(C(F)(F)F)=O>[NH2:6][C:7]1[CH:8]=[C:9]([C:10]2[S:4][C:3]([NH2:5])=[N:2][N:1]=2)[CH:12]=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
455.7 mg
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
590.7 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
ice water
Quantity
15 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=NN=C(S1)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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